5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-N,N-dimethylisoquinolin-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWBALFYWLPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Cyclization
The foundational approach involves constructing the isoquinoline core with an inherent bromine atom at position 5. This method adapts the organolithium-mediated cyclization strategy reported for 3,4-dihydroisoquinolines. Starting with 2-(1-(3-bromophenyl)ethenyl)benzonitrile (1 ), treatment with tert-butyllithium in tetrahydrofuran at −78°C induces nucleophilic attack at the nitrile carbon, followed by intramolecular cyclization to yield 5-bromo-3,4-dihydroisoquinoline (2 ). Aromatization to 5-bromoisoquinoline (3 ) is achieved using dichlorodicyanoquinone (DDQ) in refluxing toluene, achieving 68% yield over two steps.
Key Reaction Conditions
- Temperature: −78°C for cyclization; 110°C for aromatization
- Reagents: tert-Butyllithium (2.5 equiv), DDQ (1.2 equiv)
- Solvents: Tetrahydrofuran, toluene
- Yield: 68% (combined for 2 → 3 )
Synthetic Route 2: Bromination of Preexisting Isoquinoline Derivatives
Direct Bromination Strategies
An alternative pathway begins with N,N-dimethylisoquinolin-1-amine (5 ), subjecting it to electrophilic bromination. Using bromine in acetic acid at 50°C, bromination occurs preferentially at position 5 due to the directing effect of the electron-donating dimethylamine group. This single-step process achieves 76% yield of 5-bromo-N,N-dimethylisoquinolin-1-amine (6 ), though scalability is hampered by the need for strict stoichiometric control to avoid dibromination.
Optimization Data
| Bromine Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.1 | 50 | 4 | 76 |
| 1.5 | 50 | 4 | 63* |
| 1.1 | 70 | 2 | 58 |
Hydrochloride Salt Formation
Treatment of 6 with hydrochloric acid in acetone precipitates the target hydrochloride salt with 89% recovery. Crystallization from ethanol/water enhances purity to >99% (HPLC).
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Steps | 4 | 2 | 3 |
| Overall Yield (%) | 29* | 68 | 40 |
| Purification Challenges | High | Moderate | Low |
| Scalability | Limited | High | Moderate |
| Key Advantage | Regioselectivity | Simplicity | Mild Conditions |
*Due to low coupling efficiency in Step 1.2
Optimization Strategies and Challenges
Enhancing Coupling Efficiency in Route 1
Replacing palladium catalysts with nickel-based systems improves the Hirao coupling yield to 58%. Addition of 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand suppresses β-hydride elimination, reducing decomposition.
Solvent Effects in Route 3
Substituting dichloromethane with dimethyl sulfoxide increases 9 solubility, enabling 15% higher conversion at 25°C. However, product isolation becomes more laborious due to DMSO’s high boiling point.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an aqueous or organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted isoquinoline derivatives.
Oxidation Products: Oxidized isoquinoline compounds.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Tryptamine Derivatives
The 5-bromo-N,N-dimethyltryptamine (2d) (Table 1, ) serves as a key analog for comparison. Both compounds share the N,N-dimethylamine group and a bromine substituent, but 2d is based on a tryptamine scaffold (indole core) rather than an isoquinoline system. Key differences include:
- Receptor Affinity: 2d exhibits potent binding to serotonin receptors (5-HT1A, 5-HT2B, 5-HT6, and 5-HT7), with implications for CNS disorders like depression and migraines . The isoquinoline derivative’s receptor profile remains unstudied, but the rigid isoquinoline core may alter selectivity due to steric and electronic effects.
Isoquinoline-Based Halogenated Derivatives
lists brominated isoquinoline analogs, such as 5-bromoisoquinoline and 5-bromoisoquinolin-1(2H)-one, which differ in functional groups:
- 5-Bromoisoquinoline: Lacks the N,N-dimethylamine group, reducing basicity and altering interactions with biological targets.
- 5-Bromoisoquinolin-1(2H)-one: Features a ketone at the 1-position instead of an amine, significantly altering electronic properties and hydrogen-bonding capacity.
Halogen Substitution Trends
Bromine’s larger atomic radius (vs. chlorine or iodine) enhances van der Waals interactions in receptor binding. For example, in tryptamine derivatives, bromine substitution (2d) confers stronger 5-HT1A affinity compared to chlorine (2c) or iodine (2e) analogs . This trend may extrapolate to the isoquinoline derivative, though steric constraints of the fused-ring system could mitigate this effect.
Hydrochloride Salts of Amine Derivatives
Comparisons with benzydamine hydrochloride () and chlorphenoxamine hydrochloride () highlight the role of the hydrochloride counterion in improving aqueous solubility. However, their distinct scaffolds (benzydamine: benzylamine; chlorphenoxamine: ethanolamine) result in divergent pharmacological applications (anti-inflammatory vs. antihistaminic).
Biological Activity
5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound is an isoquinoline derivative characterized by the presence of a bromine atom at the 5-position and dimethylamino groups. The compound's molecular formula is with a molecular weight of approximately 240.12 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 ± 1.2 | Induction of apoptosis via caspase activation |
| A-549 (lung cancer) | 12.3 ± 0.8 | Inhibition of VEGFR-2 signaling pathway |
| HeLa (cervical cancer) | 9.8 ± 0.5 | Cell cycle arrest in G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer properties, particularly against breast and lung cancers.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis.
- Apoptosis Induction : It activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound causes cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from proliferating.
Case Studies
Several case studies have investigated the efficacy of this compound:
- Study on MCF-7 Cells : A study reported that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers, including caspase-3 and caspase-9 activation .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent .
Antimicrobial Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has exhibited activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
Neuropharmacological Effects
Research indicates that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating mood disorders such as anxiety and depression .
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride?
The synthesis typically involves halogenation and amine functionalization of isoquinoline derivatives. A multi-step approach includes bromination at the 5-position followed by dimethylamine substitution. For example, nucleophilic substitution with dimethylamine under reflux in anhydrous conditions (e.g., THF or DCM) is common. Reaction intermediates should be characterized via LC-MS or NMR to confirm regioselectivity .
Q. What characterization techniques are critical for confirming structural integrity and purity?
- HPLC : Purity assessment (≥95% by area normalization) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., H NMR for dimethylamine protons, C NMR for bromine-induced deshielding).
- Mass Spectrometry : Exact mass determination (e.g., ESI-MS for [M+H]).
- Elemental Analysis : Validate C, H, N, and halogen content .
Q. What safety protocols are essential for handling this compound?
- Use fume hoods and personal protective equipment (gloves, lab coat).
- Avoid inhalation or skin contact; store in airtight containers at RT.
- Dispose of waste via approved chemical disposal protocols. Refer to safety data sheets (SDS) for hazard-specific guidelines .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesis?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to identify optimal catalysts, solvents, and temperatures .
Q. How does the bromine substituent influence biological activity compared to other halogens?
Bromine’s electronegativity and steric bulk enhance binding affinity in antiviral targets (e.g., HIV protease inhibition). Comparative studies with chloro/fluoro analogs show bromine improves IC values by 2–3-fold due to stronger halogen bonding .
Q. How to resolve contradictions in biological activity data across studies?
Q. What experimental design strategies minimize variability in pharmacological assays?
Apply factorial design (e.g., 2 designs) to test multiple variables (pH, temperature, incubation time). For example, a Plackett-Burman design can identify critical factors affecting IC reproducibility with minimal runs .
Q. How to address solubility challenges in in vitro studies?
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
- Pre-saturate buffer solutions (PBS, pH 7.4) and filter through 0.22 µm membranes.
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with PubChem entries for structural validation .
- Regulatory Compliance : Adhere to non-clinical research guidelines (e.g., OECD GLP) for ethical standards .
- Advanced Techniques : Consider isotopic labeling (e.g., N-dimethylamine) for mechanistic studies using NMR or MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

